molecular formula C9H10O3S B14545928 2-Hydroxy-6-methyl-3-propanoyl-4H-thiopyran-4-one CAS No. 61727-77-3

2-Hydroxy-6-methyl-3-propanoyl-4H-thiopyran-4-one

Cat. No.: B14545928
CAS No.: 61727-77-3
M. Wt: 198.24 g/mol
InChI Key: ASCUNVCBPNFSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-methyl-3-propanoyl-4H-thiopyran-4-one is a chemical compound with a unique structure that includes a thiopyran ringIts molecular formula is C9H10O4S, and it has a molecular weight of 214.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methyl-3-propanoyl-4H-thiopyran-4-one typically involves the reaction of 3,3’-thiodipropanoates with appropriate reagents under controlled conditions. One common method is the intramolecular Dieckmann condensation, which involves the use of sodium methoxide (NaOMe) or sodium hydride (NaH) as catalysts . The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure the formation of the desired thiopyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methyl-3-propanoyl-4H-thiopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2-Hydroxy-6-methyl-3-propanoyl-4H-thiopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Hydroxy-6-methyl-3-propanoyl-4H-thiopyran-4-one exerts its effects is primarily related to its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress in cells. This activity is attributed to the presence of the hydroxyl group and the thiopyran ring, which can donate electrons to neutralize reactive oxygen species . The molecular targets and pathways involved include the modulation of antioxidant enzymes and the inhibition of pro-inflammatory signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-methyl-3-propanoyl-4H-thiopyran-4-one is unique due to the presence of the thiopyran ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

61727-77-3

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

2-hydroxy-6-methyl-3-propanoylthiopyran-4-one

InChI

InChI=1S/C9H10O3S/c1-3-6(10)8-7(11)4-5(2)13-9(8)12/h4,12H,3H2,1-2H3

InChI Key

ASCUNVCBPNFSLA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(SC(=CC1=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.